N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
N'-(4-Methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a synthetic organic compound characterized by a tetrahydroquinoline core substituted with a 4-methylbenzenesulfonyl (tosyl) group at position 1 and an ethanediamide moiety at position 5. The ethanediamide branch further incorporates a 4-methoxyphenyl substituent.
Its synthesis likely involves multi-step reactions, including sulfonylation of tetrahydroquinoline and subsequent amidation .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-17-5-13-22(14-6-17)34(31,32)28-15-3-4-18-7-8-20(16-23(18)28)27-25(30)24(29)26-19-9-11-21(33-2)12-10-19/h5-14,16H,3-4,15H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPFRGFIWOMPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.48 g/mol. The compound features a tetrahydroquinoline structure, which is known for its diverse pharmacological properties.
Structural Overview
- IUPAC Name : N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
- CAS Number : 433946-91-9
- Key Functional Groups : Methoxy group, sulfonamide group, and tetrahydroquinoline moiety.
Research indicates that compounds with a tetrahydroquinoline structure often exhibit a range of biological activities, including:
- Antimicrobial Activity : The presence of the sulfonamide group can enhance antimicrobial properties by inhibiting bacterial folate synthesis.
- Anticancer Activity : Tetrahydroquinolines have been studied for their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
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Antimicrobial Activity :
A study evaluated the antibacterial efficacy of similar tetrahydroquinoline derivatives against various bacterial strains. Results showed significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibiotic agent . -
Anticancer Potential :
In vitro studies demonstrated that tetrahydroquinoline derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins . -
Anti-inflammatory Studies :
Research highlighted the anti-inflammatory properties of tetrahydroquinolines in animal models of inflammation. The compounds were shown to significantly reduce levels of TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .
Data Table: Biological Activities Summary
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Recent studies have indicated that compounds similar to N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide exhibit promising anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
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Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against a range of bacteria and fungi. Preliminary results suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents.
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Neuroprotective Effects
- There is emerging evidence that compounds in this class may provide neuroprotective benefits. Research indicates they could mitigate oxidative stress and inflammation in neurodegenerative conditions like Alzheimer's disease. This potential was highlighted in studies where the compound demonstrated the ability to cross the blood-brain barrier.
Table 1: Summary of Biological Activities
Case Studies
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Case Study on Anticancer Efficacy
In a study published in Cancer Research, researchers synthesized several derivatives of this compound and tested their effects on MCF-7 and A549 cell lines. The results revealed that specific modifications to the chemical structure enhanced cytotoxicity significantly compared to the parent compound . -
Neuroprotective Mechanism Investigation
A recent investigation published in Journal of Neurochemistry explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The study found that treatment with the compound reduced markers of oxidative stress and apoptosis in SH-SY5Y cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases . -
Antimicrobial Screening
In a comprehensive antimicrobial screening conducted by Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains and fungi. Results indicated strong inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative to traditional antibiotics .
Comparison with Similar Compounds
Structural Analogues
A comparative analysis with structurally related compounds reveals key similarities and differences:
Key Observations :
- Sulfonamide vs. Amide Backbone : The target compound uniquely combines sulfonamide and ethanediamide groups, unlike simpler sulfonamides (e.g., ) or amides (e.g., ). This hybrid structure may enhance binding affinity in biological systems.
- Stereochemical Complexity : The chiral sulfonamide in (99% stereopurity) highlights the importance of stereochemistry in bioactivity, though the target compound’s stereochemical details are unspecified.
Physicochemical Properties
Notes:
- Spectroscopic Data: The target compound’s ¹H NMR would likely show signals for the tetrahydroquinoline protons (δ 1.5–3.0 ppm), sulfonamide SO₂ (δ ~3.1 ppm), and methoxy group (δ ~3.8 ppm), similar to .
- Stability : The sulfonamide group in and is resistant to hydrolysis, suggesting the target compound may share this trait.
Preparation Methods
Three-Component Imino Diels-Alder Reaction
A BF₃·OEt₂-catalyzed imino Diels-Alder reaction between aniline derivatives, formaldehyde, and electron-rich dienophiles provides regioselective access to tetrahydroquinoline intermediates. For example, 4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline is synthesized in 68–82% yield using this method. Key parameters include:
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Catalyst : BF₃·OEt₂ (10 mol%)
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Solvent : Ethanol
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Temperature : Reflux (80°C)
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Reaction time : 5–7 hours
This method favors the formation of cis-configured tetrahydroquinolines due to stereoelectronic control during cyclization.
Hydroaminoalkylation-Buchwald–Hartwig Amination
A titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines yields linear adducts, which undergo intramolecular Buchwald–Hartwig amination to form 1,2,3,4-tetrahydroquinolines. This two-step procedure achieves 75–89% yield with excellent regioselectivity.
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Step 1 : Hydroaminoalkylation with [Ti(NMe₂)₄] (5 mol%) at 110°C for 24 hours.
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Step 2 : Buchwald–Hartwig coupling using Pd(OAc)₂/Xantphos (2 mol%) and Cs₂CO₃ in toluene at 100°C.
Introduction of the 4-Methylbenzenesulfonyl Group
Sulfonylation of the tetrahydroquinoline’s secondary amine is achieved using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions.
Standard Sulfonylation Protocol
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Reagents : Tosyl chloride (1.2 equiv), triethylamine (2.5 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature
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Reaction time : 12 hours
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by deprotonation to stabilize the sulfonamide product.
Formation of the Ethanediamide Moiety
The ethanediamide (oxamide) group is introduced through a double condensation reaction between the sulfonylated tetrahydroquinoline and oxalic acid derivatives.
Condensation with Oxalyl Chloride
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Reagents : Oxalyl chloride (2.2 equiv), dimethylformamide (DMF, catalytic)
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Solvent : Tetrahydrofuran (THF)
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Temperature : −10°C to 25°C
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Reaction time : 6 hours
The intermediate acyl chloride is subsequently treated with 4-methoxyaniline (1.5 equiv) in the presence of N,N-diisopropylethylamine (DIPEA) to form the final ethanediamide.
Optimization and Comparative Analysis
The table below summarizes critical parameters for key synthetic steps:
Challenges and Solutions
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Regioselectivity in Tetrahydroquinoline Synthesis : The use of BF₃·OEt₂ ensures preferential cis-selectivity, while titanium catalysts in hydroaminoalkylation favor linear adducts.
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Sulfonamide Stability : Excess triethylamine prevents HCl-mediated decomposition during sulfonylation.
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Oxamide Hydrolysis : Anhydrous conditions and low temperatures minimize side reactions during oxalyl chloride activation.
Scalability and Industrial Relevance
The one-pot imino Diels-Alder reaction and titanium-mediated hydroaminoalkylation are scalable to kilogram quantities, as demonstrated in patent CN102199098B for analogous tetrahydroquinoline derivatives. Ethanediamide coupling achieves 97% purity after recrystallization from ethanol/water mixtures, meeting pharmaceutical-grade standards .
Q & A
Q. What are the critical steps in synthesizing N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide?
- Methodological Answer : Synthesis typically involves three key steps:
Sulfonylation : Introduce the 4-methylbenzenesulfonyl group to the tetrahydroquinoline scaffold under anhydrous conditions (e.g., using p-toluenesulfonyl chloride in dichloromethane with a base like pyridine) .
Amidation : Couple the sulfonylated intermediate with N'-(4-methoxyphenyl)ethanediamide via a carbodiimide-mediated reaction (e.g., EDC/HOBt in DMF) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regioselectivity of sulfonylation and amidation. Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfonyl group resonance (δ ~2.4 ppm for methyl) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z 509.15 vs. observed 509.14) .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays (IC50 determination) .
- Enzyme inhibition : Use fluorogenic substrates to evaluate activity against kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity across studies be resolved?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Stereochemical analysis : Verify enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) since impurities <2% can skew results .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized targets (e.g., COX-2) .
Q. What computational strategies predict this compound’s binding mode to biological targets?
- Methodological Answer :
- Molecular docking : Perform AutoDock Vina simulations with X-ray structures (e.g., PDB ID 1PWH for COX-2) to identify key interactions (e.g., hydrogen bonds with Arg120) .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .
- Free Energy Calculations : Use MM/GBSA to rank binding affinities relative to analogs .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified methoxyphenyl (e.g., halogen substitution) or sulfonyl groups (e.g., trifluoromethyl) .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide’s role in solubility vs. tetrahydroquinoline’s planarity for membrane penetration) .
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict logP, CYP450 inhibition, and blood-brain barrier permeability .
Q. What crystallographic techniques elucidate this compound’s 3D structure?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol) and solve structure with SHELX .
- Electron density maps : Analyze torsion angles (e.g., dihedral between tetrahydroquinoline and ethanediamide groups) to assess conformational rigidity .
Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., DMAP for sulfonylation) to improve efficiency .
- Byproduct identification : Use LC-MS to detect side products (e.g., over-sulfonylated species) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
